molecular formula C13H8Cl2N4O2 B5847792 1-(2,4-dichlorobenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine

1-(2,4-dichlorobenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B5847792
M. Wt: 323.13 g/mol
InChI Key: PDYDUWXPKVNJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and unique mechanism of action.

Mechanism of Action

1-(2,4-dichlorobenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine acts as a selective antagonist of the GABA-A alpha5 receptor, which is highly expressed in the hippocampus, a brain region critical for learning and memory. By blocking this receptor, this compound enhances the activity of excitatory neurotransmitters such as glutamate, which is believed to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to enhance synaptic plasticity, which is believed to be a key mechanism underlying cognitive function. This compound has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2,4-dichlorobenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine is its selectivity for the GABA-A alpha5 receptor, which reduces the risk of off-target effects. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its limited bioavailability, which may limit its effectiveness in clinical settings.

Future Directions

There are several potential future directions for research on 1-(2,4-dichlorobenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of more potent and selective GABA-A alpha5 receptor antagonists. Another area of interest is the investigation of the potential therapeutic benefits of this compound in other cognitive disorders such as Parkinson's disease and Huntington's disease. Finally, there is a need for further research on the safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of 1-(2,4-dichlorobenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-furanylamine and sodium azide to form the triazole ring. The final step involves the reduction of the nitro group to form the amine.

Scientific Research Applications

1-(2,4-dichlorobenzoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has been extensively studied in preclinical models for the treatment of cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to enhance synaptic plasticity, which is believed to be a key mechanism underlying cognitive function.

Properties

IUPAC Name

[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O2/c14-7-3-4-8(9(15)6-7)12(20)19-13(16)17-11(18-19)10-2-1-5-21-10/h1-6H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYDUWXPKVNJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=N2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.